molecular formula C15H23N5O3 B7137613 N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide

N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide

Cat. No.: B7137613
M. Wt: 321.37 g/mol
InChI Key: DUADWCBXOARVIB-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide is a complex organic compound with a unique structure that includes a diazepane ring, a nitropyridine moiety, and an acetamide group

Properties

IUPAC Name

N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-12-5-6-16-15(14(12)20(22)23)19-8-4-7-18(9-10-19)11-13(21)17(2)3/h5-6H,4,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUADWCBXOARVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2CCCN(CC2)CC(=O)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Nitropyridine Moiety: This step involves nitration of a pyridine derivative, followed by coupling with the diazepane ring through nucleophilic substitution.

    Acetamide Formation: The final step involves the acylation of the secondary amine with acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Reduction of the Nitro Group: Produces the corresponding amine.

    Oxidation of the Acetamide Group: Can lead to the formation of carboxylic acids or other oxidized derivatives.

    Substitution on the Diazepane Ring: Results in various substituted diazepane derivatives.

Scientific Research Applications

N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes or receptors, modulating their activity. The diazepane ring may enhance the compound’s binding affinity and specificity, while the acetamide group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-2-[4-(4-methyl-3-aminopyridin-2-yl)-1,4-diazepan-1-yl]acetamide: Similar structure but with an amino group instead of a nitro group.

    N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-piperazin-1-yl]acetamide: Similar structure but with a piperazine ring instead of a diazepane ring.

Uniqueness

N,N-dimethyl-2-[4-(4-methyl-3-nitropyridin-2-yl)-1,4-diazepan-1-yl]acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the nitropyridine moiety and the diazepane ring distinguishes it from other similar compounds, providing unique opportunities for its application in various fields.

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